

The Physicochemical Profile of Ammonium Perfluorooctanoate (APFO): A Technical Guide

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Compound of Interest

Compound Name: *Ammonium perfluorooctanoate*

Cat. No.: *B1224690*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Ammonium Perfluorooctanoate** (APFO), a salt of the well-studied perfluorooctanoic acid (PFOA). Due to their close relationship and the prevalence of PFOA data in the literature, this guide will address both compounds, with a clear distinction where necessary. The information presented herein is intended to serve as a foundational resource for professionals engaged in research, environmental science, and drug development.

Core Physical and Chemical Characteristics

APFO is the ammonium salt of PFOA and shares many of its fundamental properties, particularly in aqueous solutions where it dissociates to the perfluorooctanoate anion. The physicochemical properties of these compounds are critical for understanding their environmental fate, transport, and biological interactions.

General Properties

Ammonium perfluorooctanoate is a white to off-white powder.[1] As a fluorosurfactant, its structure comprises a hydrophobic and lipophobic perfluorinated tail and a hydrophilic carboxylate head group.[2] This amphiphilic nature dictates its behavior at interfaces and in solution.[3]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physical and chemical data for APFO and PFOA, compiled from various sources. It is important to note that reported values can vary depending on the experimental conditions and methods employed.

Table 1: Physical Properties of APFO and PFOA

Property	APFO	PFOA
Molecular Formula	C ₈ H ₄ F ₁₅ NO ₂ [4]	C ₈ HF ₁₅ O ₂ [1]
Molecular Weight	431.10 g/mol [4]	414.07 g/mol [5]
Physical Form	Solid[6]	White to off-white powder[1]
Melting Point	165 °C (decomposes)[6]	40-55 °C[2][6]
Boiling Point	Decomposes[6]	189-192.4 °C[1][2][6]
Vapor Pressure	≤ 0.012 Pa (at 20°C)[6]	4.2 Pa (at 25°C)[6]
Density	Not available	1.792 g/cm ³ (at 20°C)[1]

Table 2: Chemical Properties of APFO and PFOA in Aqueous Systems

Property	APFO	PFOA
Water Solubility	14,200 - 47,000 mg/L[6][7]	3,727 - 9,500 mg/L[1][2][6][8]
pKa	Not directly applicable (salt)	-0.5 to 3.8[9][10][11]
Log K _{ow} (Octanol-Water Partition Coefficient)	Not available	1.92 - 2.59 (anionic form)[5]
Critical Micelle Concentration (CMC)	4,900 - 12,700 mg/L[7]	Not typically reached at solubility limit[7]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of APFO and PFOA, based on established OECD guidelines and standard laboratory practices.

Determination of Melting Point (Based on OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with a liquid bath or a metal block heater)
- Capillary tubes (sealed at one end)
- Calibrated thermometer or temperature sensor

Procedure:

- A small amount of the finely powdered dry substance is introduced into a capillary tube, which is then sealed at one end.
- The capillary tube is placed in the heating block or liquid bath of the melting point apparatus, adjacent to the temperature sensor.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first signs of melting are observed and the temperature at which the substance is completely molten are recorded as the melting range.

Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: The substance is heated, and the temperature at which it boils is recorded. For substances that decompose, this method may not be suitable.

Apparatus:

- Distillation flask or a small test tube
- Condenser (for distillation method)
- Capillary tube (sealed at one end, for Siwoloboff method)
- Heating mantle or oil bath
- Calibrated thermometer

Procedure (Siwoloboff Method):

- A small amount of the liquid is placed in a small test tube.
- A capillary tube, sealed at one end, is placed with the open end down into the liquid.
- The test tube is attached to a thermometer and heated in a liquid bath.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Vapor Pressure (Based on OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Principle: Various methods can be employed, including the static method, dynamic (ebulliometric) method, or the Knudsen effusion method for low vapor pressures.

Procedure (Static Method):

- A known amount of the substance is placed in a thermostated sample vessel connected to a pressure measuring device.
- The vessel is evacuated to remove air.
- The temperature of the sample is controlled, and the pressure is measured once equilibrium is established.
- Measurements are taken at various temperatures to establish a vapor pressure curve.

Determination of Water Solubility (Based on OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.

Apparatus:

- Thermostated shaker or stirrer
- Centrifuge or filtration apparatus
- Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure (Flask Method):

- An excess amount of the substance is added to a flask containing purified water.
- The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- The solution is then centrifuged or filtered to remove undissolved substance.
- The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as EPA Method 537.1 for PFAS.[\[2\]](#)[\[7\]](#)[\[9\]](#)

Determination of the Dissociation Constant (pKa) (Based on OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution.

Principle: The pKa is determined by measuring the pH of a solution containing known concentrations of the acidic and conjugate base forms of the substance, often through titration.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Titration vessel
- Magnetic stirrer

Procedure (Titration Method):

- A known amount of the acidic form of the substance (PFOA) is dissolved in water.
- A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.
- The pH of the solution is measured after each addition of the base.
- A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Determination of the Octanol-Water Partition Coefficient (Log K_{ow}) (Based on OECD Guideline 107)

The octanol-water partition coefficient is a measure of the lipophilicity of a substance.

Principle: The substance is partitioned between n-octanol and water at a constant temperature. The concentration of the substance in both phases is then measured to determine the partition coefficient.

Apparatus:

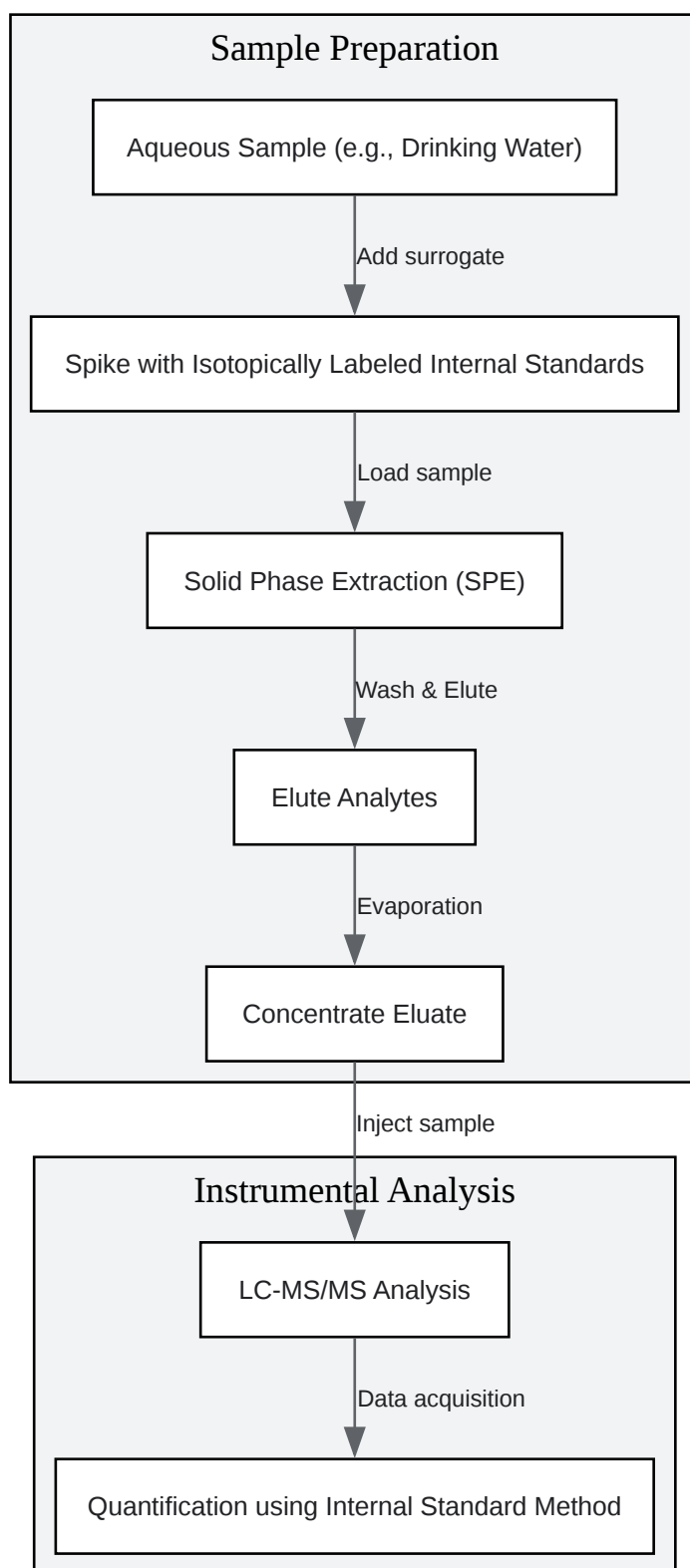
- Separatory funnel or centrifuge tubes
- Shaker or vortex mixer
- Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure (Shake-Flask Method):

- n-Octanol and water are mutually saturated before the experiment.
- A known amount of the substance is dissolved in either the water-saturated octanol or the octanol-saturated water.
- The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.
- The phases are separated by centrifugation if necessary.
- The concentration of the substance in each phase is determined analytically.
- The K_{ow} is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

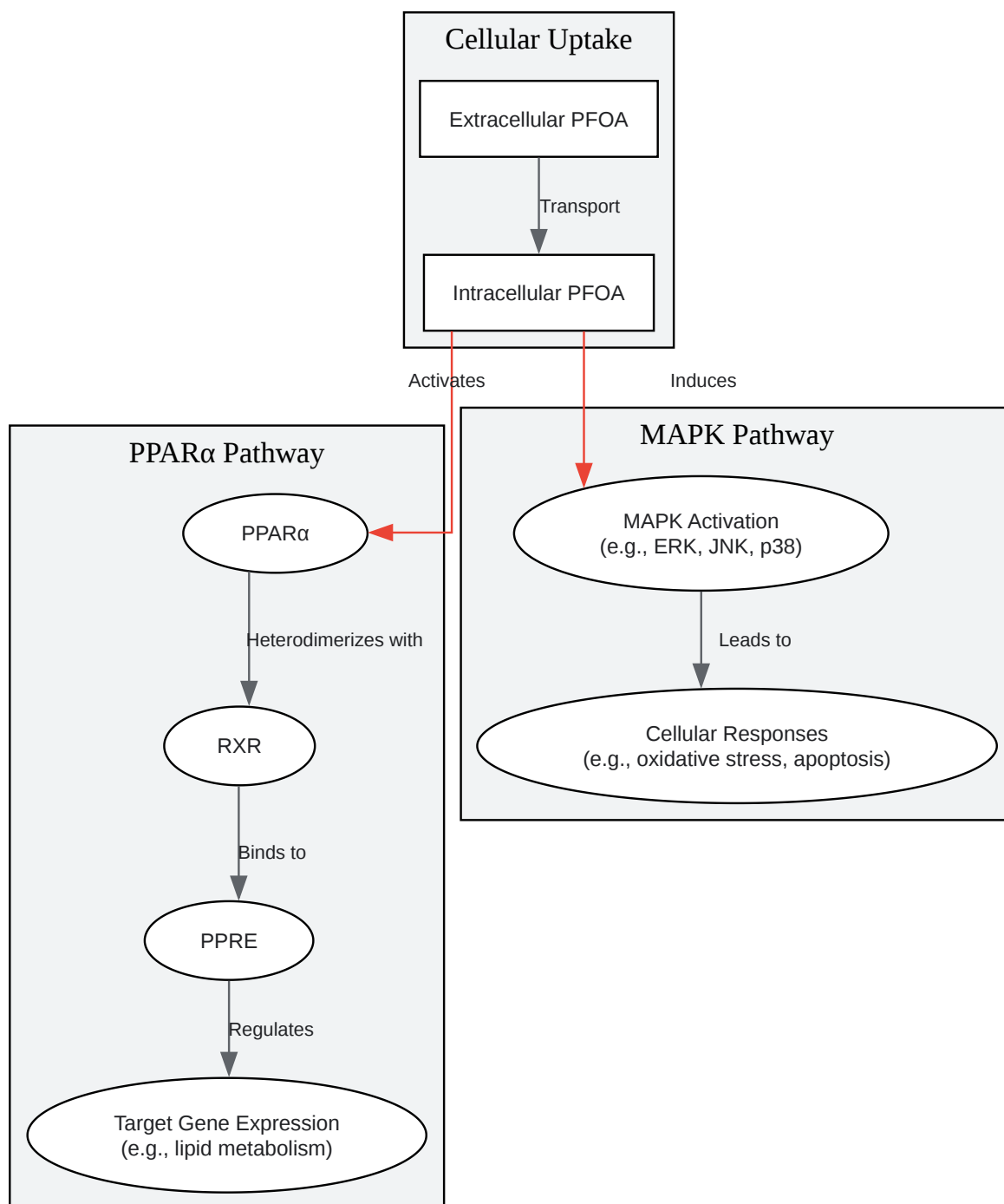
Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for APFO/PFOA analysis and a simplified signaling pathway associated with PFOA toxicity.



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Figure 1: A generalized experimental workflow for the analysis of APFO/PFOA in aqueous samples using SPE and LC-MS/MS.



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Figure 2: A simplified diagram of PFOA-mediated signaling through the PPAR α and MAPK pathways.

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